molecular formula C18H20N4O4 B10965242 1-[4-(Morpholin-4-ylmethyl)phenyl]-3-(4-nitrophenyl)urea

1-[4-(Morpholin-4-ylmethyl)phenyl]-3-(4-nitrophenyl)urea

Cat. No.: B10965242
M. Wt: 356.4 g/mol
InChI Key: DATJIQQBEIJIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(MORPHOLINOMETHYL)PHENYL]-N’-(4-NITROPHENYL)UREA is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholinomethyl group attached to a phenyl ring, which is further connected to a nitrophenyl urea moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(MORPHOLINOMETHYL)PHENYL]-N’-(4-NITROPHENYL)UREA typically involves a multi-step process. One common method includes the reaction of 4-nitrophenyl isocyanate with 4-(morpholinomethyl)aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(MORPHOLINOMETHYL)PHENYL]-N’-(4-NITROPHENYL)UREA undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: 4-(morpholinomethyl)aniline and 4-aminophenyl urea.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

N-[4-(MORPHOLINOMETHYL)PHENYL]-N’-(4-NITROPHENYL)UREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[4-(MORPHOLINOMETHYL)PHENYL]-N’-(4-NITROPHENYL)UREA exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access and catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(morpholinomethyl)phenylboronic acid
  • 4-(4-nitrophenyl)morpholine
  • 4-benzoylmorpholine

Uniqueness

N-[4-(MORPHOLINOMETHYL)PHENYL]-N’-(4-NITROPHENYL)UREA stands out due to its dual functional groups (morpholinomethyl and nitrophenyl urea), which confer unique reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .

Properties

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

1-[4-(morpholin-4-ylmethyl)phenyl]-3-(4-nitrophenyl)urea

InChI

InChI=1S/C18H20N4O4/c23-18(20-16-5-7-17(8-6-16)22(24)25)19-15-3-1-14(2-4-15)13-21-9-11-26-12-10-21/h1-8H,9-13H2,(H2,19,20,23)

InChI Key

DATJIQQBEIJIMC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.